4-(3,4-Dimethylphenoxy)piperidine hydrochloride
Overview
Description
“4-(3,4-Dimethylphenoxy)piperidine hydrochloride” is a chemical compound with the CAS Number: 1170242-76-8 . It has a molecular weight of 241.76 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H19NO.ClH/c1-10-3-4-13 (9-11 (10)2)15-12-5-7-14-8-6-12;/h3-4,9,12,14H,5-8H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 241.76 .Scientific Research Applications
Medicinal Chemistry Research :
- Aminoalkanol derivatives, including those related to 4-(3,4-Dimethylphenoxy)piperidine, have been explored as potential anticonvulsant drugs. The study by Żesławska et al. (2020) investigates the influence of methyl substituent and N-oxide formation on molecular geometry and intermolecular interactions, which are critical for understanding drug interactions and stability (Żesławska et al., 2020).
Organic Synthesis and Characterization :
- Olszewska et al. (2011) characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which are structurally related to 4-(3,4-Dimethylphenoxy)piperidine, as potential pesticides. This includes X-ray powder diffraction data essential for understanding the physical properties of these compounds (Olszewska et al., 2011).
- Mollet et al. (2011) explored the stereoselective synthesis of cis-3,4-disubstituted piperidines, which is significant for creating compounds with specific stereochemical configurations, a crucial aspect in drug development and organic chemistry (Mollet et al., 2011).
Structural Studies :
- The crystal and molecular structure of related compounds, such as 4-carboxypiperidinium chloride, was studied by Szafran et al. (2007). Such studies are essential for understanding the detailed molecular configurations which can influence the chemical and biological properties of these compounds (Szafran et al., 2007).
- Casy and Jeffery (1972) conducted stereochemical studies on diastereoisomeric 1,3-Dimethylpiperidin-4-ols, which are chemically related to 4-(3,4-Dimethylphenoxy)piperidine. Understanding stereochemistry is crucial for the design of drugs and understanding their interactions with biological systems (Casy & Jeffery, 1972).
Corrosion Inhibition Studies :
- Senthilkumar et al. (2011) investigated substituted piperidin-4-one oximes as corrosion inhibitors for mild steel in hydrochloric acid. This study highlights the application of piperidine derivatives in material science, particularly in corrosion protection (Senthilkumar et al., 2011).
Safety and Hazards
properties
IUPAC Name |
4-(3,4-dimethylphenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10-3-4-13(9-11(10)2)15-12-5-7-14-8-6-12;/h3-4,9,12,14H,5-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXXPGOMGALPFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2CCNCC2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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